molecular formula C16H20INO5 B12823603 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12823603
M. Wt: 433.24 g/mol
InChI Key: UDWKVSUUVGYMDY-UHFFFAOYSA-N
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Description

4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an iodophenoxy group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the iodophenoxy group, and the attachment of the Boc protecting group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a [3+2] cyclization reaction between an isocyanide and an oxazol-5(4H)-one.

    Introduction of the Iodophenoxy Group: This step involves the substitution of a hydrogen atom on the phenoxy ring with an iodine atom, typically using an iodinating reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of the Boc Protecting Group: The Boc group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This could include the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.

    Reduction: The iodine atom can be reduced to form a phenoxy group.

    Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used for substitution reactions.

Major Products

    Oxidation: Iodophenol derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various alkyl or aryl-substituted phenoxy derivatives.

Scientific Research Applications

4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenoxy group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    4-(3-Chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    4-(3-Fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid imparts unique properties, such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

4-(3-iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-5-10(17)7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKVSUUVGYMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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